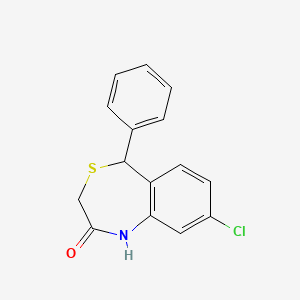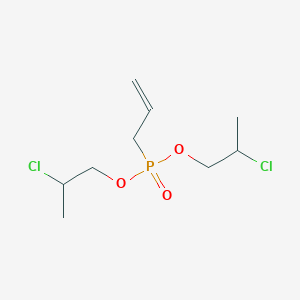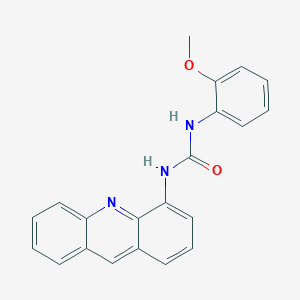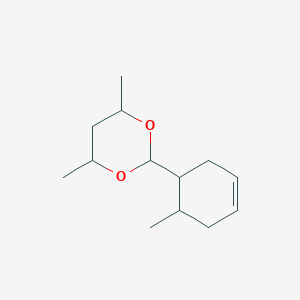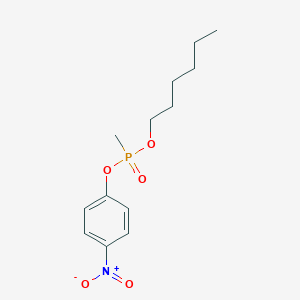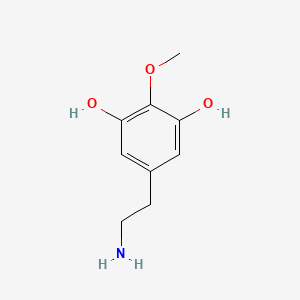
(Ethoxyethynyl)(triethyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethoxyethynyl)(triethyl)germane is an organogermanium compound with the chemical formula C_11H_22GeO.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxyethynyl)(triethyl)germane typically involves the reaction of triethylgermanium chloride with ethoxyacetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows: [ \text{Ge(C_2H_5)_3Cl} + \text{C_2H_5O-C≡CH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions: (Ethoxyethynyl)(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound into simpler germanium-containing compounds.
Substitution: The ethoxy and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium derivatives .
科学的研究の応用
(Ethoxyethynyl)(triethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research has explored its potential biological activities, including antitumor properties.
Medicine: The compound’s unique properties make it a candidate for drug development and other medicinal applications.
作用機序
The mechanism of action of (Ethoxyethynyl)(triethyl)germane involves its interaction with various molecular targets. The compound can form stable complexes with different biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
- (Methoxyethynyl)(triethyl)germane
- (Propoxyethynyl)(triethyl)germane
- (Butoxyethynyl)(triethyl)germane
Comparison: Compared to its analogs, (Ethoxyethynyl)(triethyl)germane exhibits unique reactivity and stability. Its ethoxy group provides distinct electronic and steric effects, influencing its behavior in chemical reactions and applications. This uniqueness makes it a valuable compound in various research and industrial contexts .
特性
CAS番号 |
21885-38-1 |
|---|---|
分子式 |
C10H20GeO |
分子量 |
228.89 g/mol |
IUPAC名 |
2-ethoxyethynyl(triethyl)germane |
InChI |
InChI=1S/C10H20GeO/c1-5-11(6-2,7-3)9-10-12-8-4/h5-8H2,1-4H3 |
InChIキー |
GJQDMNPLDKCGSW-UHFFFAOYSA-N |
正規SMILES |
CCOC#C[Ge](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


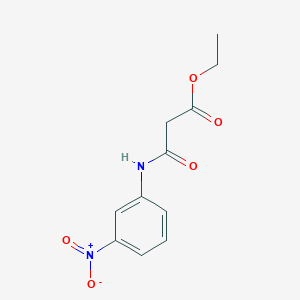
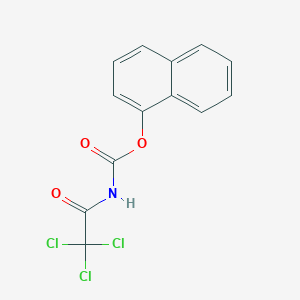
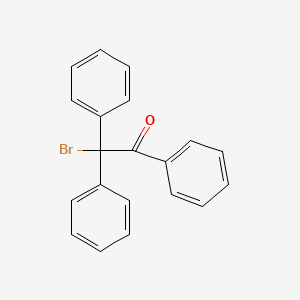
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
silane](/img/structure/B14712674.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)
![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)
